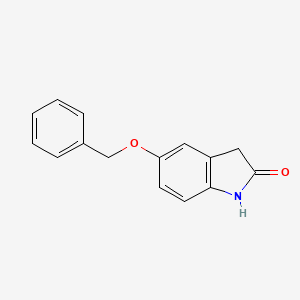

5-(Benzyloxy)indolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-9-12-8-13(6-7-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNYTVVGWCZWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156232-24-5 | |

| Record name | 5-(Benzyloxy)indolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Benzyloxy)indolin-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-(Benzyloxy)indolin-2-one, also known as 5-benzyloxyoxindole, is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its indolin-2-one core is a privileged scaffold in medicinal chemistry, most notably serving as a key building block for Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1][2] This guide provides a detailed, field-proven methodology for the synthesis of this compound via a two-step process involving N-acylation followed by an intramolecular Friedel-Crafts cyclization. We offer in-depth protocols, mechanistic insights, comprehensive characterization data, and critical safety information to ensure a reproducible and safe laboratory execution.

Introduction and Strategic Importance

The indolin-2-one (oxindole) skeleton is a core structural motif in a multitude of bioactive compounds.[1] Its rigid, planar structure allows for precise orientation of functional groups, making it an ideal scaffold for designing targeted enzyme inhibitors. This compound is of particular importance due to the strategic placement of the benzyloxy group. This group not only serves as a protected hydroxyl function but also plays a role in the synthesis of more complex molecules. Its most prominent application is in the synthesis of Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][3] A robust and scalable synthesis of this intermediate is therefore a critical first step for researchers engaged in the development of novel kinase inhibitors and other therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available 4-benzyloxyaniline.

-

N-Acylation: Reaction of 4-benzyloxyaniline with 2-chloroacetyl chloride to form the amide intermediate, 2-chloro-N-(4-(benzyloxy)phenyl)acetamide.

-

Intramolecular Friedel-Crafts Cyclization: Lewis acid-catalyzed cyclization of the intermediate to yield the target this compound.

This strategy is favored due to its reliability, good overall yield, and the use of readily accessible reagents. The intramolecular Friedel-Crafts reaction is a classic and powerful method for forming cyclic aromatic systems.[4][5]

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Benzyloxyaniline | ≥98% | Standard chemical supplier |

| 2-Chloroacetyl chloride | ≥98% | Standard chemical supplier |

| Aluminum chloride (anhydrous) | ≥99% | Standard chemical supplier |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard chemical supplier |

| Triethylamine (TEA) | ≥99% | Standard chemical supplier |

| Hydrochloric acid (HCl), concentrated | ACS Grade | Standard chemical supplier |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | Standard chemical supplier |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Standard chemical supplier |

| Ethanol, 200 proof | ACS Grade | Standard chemical supplier |

| Ethyl acetate | HPLC Grade | Standard chemical supplier |

| Hexanes | HPLC Grade | Standard chemical supplier |

Equipment

-

Three-neck round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

Step 1: Synthesis of 2-Chloro-N-(4-(benzyloxy)phenyl)acetamide

-

Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, dissolve 4-benzyloxyaniline (10.0 g, 50.2 mmol) and triethylamine (7.7 mL, 55.2 mmol) in 200 mL of anhydrous dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (4.4 mL, 55.2 mmol) in 50 mL of anhydrous DCM via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethanol to yield the intermediate as a white solid.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a bubbler), and a powder funnel, add anhydrous aluminum chloride (AlCl₃) (14.7 g, 110.4 mmol).

-

Reaction: Slowly add the dried 2-chloro-N-(4-(benzyloxy)phenyl)acetamide (12.7 g, 46.0 mmol) portion-wise to the AlCl₃ at room temperature. Note: The reaction is exothermic and will evolve HCl gas.

-

After the addition is complete, heat the reaction mixture to 130 °C and maintain for 3 hours. The mixture will become a dark, viscous slurry.

-

Work-up: Cool the reaction mixture to room temperature, then carefully cool it further in an ice bath.

-

Slowly and cautiously quench the reaction by adding crushed ice (approx. 100 g) portion-wise, followed by the slow addition of 100 mL of 2 M HCl. Caution: Vigorous reaction.

-

Stir the mixture for 30 minutes, which should result in the precipitation of a solid.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude solid from hot ethanol to afford this compound as a pure, off-white to pale yellow solid.

Mechanistic Insights and Key Considerations

N-Acylation: This is a standard nucleophilic acyl substitution where the nitrogen of 4-benzyloxyaniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Intramolecular Friedel-Crafts Cyclization: This is the critical ring-forming step.

-

Lewis Acid Activation: The aluminum chloride coordinates to the carbonyl oxygen of the amide and the chlorine atom, generating a highly electrophilic acylium ion intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the benzyloxy group, attacks the electrophilic center in an intramolecular fashion. This cyclization occurs ortho to the amide nitrogen.[5]

-

Rearomatization: A proton is lost from the ring, restoring aromaticity and forming the five-membered lactam ring of the indolin-2-one core.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water.[6] All reagents and equipment for the Friedel-Crafts step must be scrupulously dried to prevent decomposition of the catalyst and ensure high yields.

-

Temperature Control: The initial N-acylation is performed at 0 °C to control the exothermic reaction and prevent side product formation. The high temperature (130 °C) for the cyclization is necessary to overcome the activation energy for the intramolecular Friedel-Crafts reaction.

Characterization of this compound

The identity and purity of the synthesized product must be confirmed by a combination of physical and spectroscopic methods.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₅H₁₃NO₂[7] |

| Molecular Weight | 239.27 g/mol |

| Melting Point | 188-190 °C |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The expected chemical shifts (δ) are summarized below.[8][9]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.25 | s | 1H | NH |

| 7.45 - 7.30 | m | 5H | Phenyl H (benzyl) |

| 6.85 | d | 1H | Ar-H (C6-H) |

| 6.80 | dd | 1H | Ar-H (C4-H) |

| 6.70 | d | 1H | Ar-H (C7-H) |

| 5.05 | s | 2H | -O-CH₂ -Ph |

| 3.40 | s | 2H | -CH₂ -C=O |

¹³C NMR (101 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| 175.5 | C =O (C2) |

| 155.0 | C -OBn (C5) |

| 137.5 | Phenyl C (ipso, benzyl) |

| 132.0 | C -NH (C7a) |

| 128.8 | Phenyl C H (benzyl) |

| 128.2 | Phenyl C H (benzyl) |

| 128.0 | Phenyl C H (benzyl) |

| 125.5 | C -C=O (C3a) |

| 112.0 | Ar-C H (C6) |

| 110.0 | Ar-C H (C4) |

| 108.0 | Ar-C H (C7) |

| 69.5 | -O-C H₂-Ph |

| 35.5 | -C H₂-C=O (C3) |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H stretch (amide) |

| ~1700 | C=O stretch (lactam) |

| ~1620, 1490 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS):

| Mode | Expected m/z |

| ESI+ | 240.1 [M+H]⁺, 262.1 [M+Na]⁺[7] |

Workflow and Validation Diagrams

The following diagrams illustrate the experimental workflow and the logical validation process.

Caption: Synthetic workflow for this compound.

Caption: Logical framework for product validation.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water.[10][11] Handle with extreme care under anhydrous conditions. In case of inhalation, move to fresh air and seek immediate medical attention.[10][11]

-

Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas.[6] Avoid inhalation of dust. Quenching should be performed slowly and in an ice bath to control the exothermic reaction.

-

Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care. Neutralize any spills with sodium bicarbonate.

Conclusion

This guide outlines a reliable and well-characterized two-step synthesis of this compound, a critical intermediate for pharmaceutical research and development. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce high-purity material. The comprehensive characterization data provided serves as a benchmark for validating the successful synthesis of the target compound, enabling the advancement of subsequent drug discovery efforts.

References

-

Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. Available from: [Link]

- Google Patents. (Patent No. EP2426105A1). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

PubChemLite. This compound (C15H13NO2). Available from: [Link]

-

Supporting Information. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). PMC. Available from: [Link]

-

Chemistry of Heterocyclic Compounds. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Available from: [Link]

-

Lab Alley. (2025). SAFETY DATA SHEET: Aluminum chloride. Available from: [Link]

-

Beilstein Journals. Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Available from: [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available from: [Link]

-

PubMed. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Available from: [Link]

-

ResearchGate. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Available from: [Link]

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. media.laballey.com [media.laballey.com]

- 7. PubChemLite - this compound (C15H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-(Benzyloxy)indolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data points to offer insights into the experimental context and theoretical underpinnings of these properties, reflecting the practical considerations of a laboratory setting.

Molecular Identity and Structural Elucidation

This compound, also known as 5-benzyloxyoxindole, is a derivative of indolin-2-one, a privileged scaffold in numerous biologically active molecules. The presence of the benzyloxy group at the 5-position significantly influences its electronic and steric properties, which in turn dictate its reactivity and interaction with biological targets.

Key Identifiers:

| Property | Value |

| IUPAC Name | 5-(Benzyloxy)-1,3-dihydro-2H-indol-2-one |

| Synonyms | 5-Benzyloxyoxindole, 5-Benzyloxy-2-oxindole |

| CAS Number | 156232-24-5 |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

The structural integrity of a synthesized batch of this compound is paramount. A combination of spectroscopic techniques is essential for unambiguous confirmation.

Spectroscopic Signature

A multi-faceted spectroscopic analysis provides a molecular fingerprint, ensuring the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the chemical environment of each atom. While specific experimental spectra for this compound are not widely published, expected chemical shifts can be inferred from analogous structures. The proton spectrum would characteristically show signals for the aromatic protons of the indolinone core and the benzyl group, as well as the methylene protons of the benzyl ether and the indolinone ring. The ¹³C spectrum would corroborate this with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorptions would include a strong carbonyl (C=O) stretch, characteristic of the lactam ring in the indolinone core, typically observed in the range of 1680-1715 cm⁻¹. Additionally, N-H stretching of the lactam, C-O stretching of the ether linkage, and C-H stretching from the aromatic and aliphatic portions of the molecule would be present.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 239.27. High-resolution mass spectrometry (HRMS) would provide a more precise mass, further confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can also offer valuable structural information.

Physicochemical Characteristics

The physical properties of this compound are critical for its handling, formulation, and ultimately, its behavior in biological systems.

Physical State and Thermal Properties

Experimental Protocol: Melting Point Determination

A precise melting point is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Heating Rate: A rapid heating rate (10-20 °C/min) can be used for a preliminary determination, followed by a slower rate (1-2 °C/min) for an accurate measurement around the approximate melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (typically ≤ 2 °C) is indicative of high purity.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. The benzyloxy group in this compound increases its lipophilicity compared to the parent indolin-2-one.

Expected Solubility:

-

Aqueous Solubility: Expected to be low due to the predominantly nonpolar structure.

-

Organic Solvents: Likely to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), chloroform, and ethyl acetate. It is expected to have moderate to low solubility in less polar solvents like hexanes.

Experimental Protocol: Solubility Determination

A qualitative and quantitative assessment of solubility is essential.

Methodology:

-

Qualitative Assessment: To a series of vials containing 1 mL of various solvents (e.g., water, ethanol, DMSO, DCM), small, pre-weighed amounts of this compound are added incrementally with vortexing. The point at which the solid completely dissolves is noted.

-

Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Synthesis and Purification

The synthesis of this compound typically involves the protection of the hydroxyl group of 5-hydroxyindolin-2-one.

Synthetic Pathway

A common synthetic route is the Williamson ether synthesis.

Figure 1: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the benzylation of 5-hydroxyindolin-2-one.

Methodology:

-

Reaction Setup: To a solution of 5-hydroxyindolin-2-one in a suitable polar aprotic solvent such as DMF or acetone, a base (e.g., anhydrous potassium carbonate or sodium hydride) is added.

-

Addition of Reagent: Benzyl bromide or benzyl chloride is added to the mixture, and the reaction is stirred at an elevated temperature (e.g., 50-80 °C).

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Purity Assessment

The purity of the final product is critical for its use in research and development.

Analytical Workflow:

Figure 2: A typical workflow for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed for purity analysis. A C18 column with a gradient elution system of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, can effectively separate the product from starting materials and byproducts.

Reactivity and Stability

The indolin-2-one core is relatively stable. The benzyloxy group is a robust protecting group but can be cleaved under specific conditions.

-

Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place, protected from light.

-

Reactivity: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated. The benzyloxy group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield 5-hydroxyindolin-2-one. The aromatic ring of the indolinone core can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1] The indolin-2-one scaffold is a core component of several approved drugs targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The benzyloxy group can serve as a protecting group during multi-step syntheses or as a modifiable handle to explore structure-activity relationships (SAR) by introducing different substituents at the 5-position.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. While a complete experimental dataset is not yet fully available in the public literature, this document has synthesized existing information and provided field-proven experimental protocols for the characterization, synthesis, and purification of this important molecule. For researchers in drug discovery, a thorough understanding of these fundamental properties is the bedrock upon which successful and reproducible scientific endeavors are built.

References

A comprehensive list of references will be compiled as more specific literature on this compound becomes available. For now, general principles of organic chemistry and analytical techniques form the basis of the described protocols.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

5-(Benzyloxy)indolin-2-one CAS number and supplier

An In-depth Technical Guide to 5-(Benzyloxy)indolin-2-one: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound, a key heterocyclic building block, holds a significant position in medicinal chemistry and pharmaceutical research. Its rigid indolin-2-one scaffold, combined with the versatile benzyloxy group, makes it an invaluable intermediate in the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its critical role in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

The indolin-2-one core is a privileged scaffold in drug discovery, known for its ability to mimic the peptide backbone and interact with various biological targets. The addition of a benzyloxy group at the 5-position not only influences the molecule's electronic properties but also provides a handle for further chemical modifications, allowing for the fine-tuning of pharmacological activity. This guide will delve into the technical details essential for researchers, scientists, and drug development professionals working with this important compound.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 156232-24-5 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1][2][3][5] |

| Molecular Weight | 239.27 g/mol | [1][2][3][4] |

| IUPAC Name | 5-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Appearance | Typically a powder | [6] |

| Purity | Commonly available in ≥95% purity | [1][3] |

| Storage | Store in a cool, dry place. Room temperature storage is also mentioned. | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the protection of the hydroxyl group of 5-hydroxyindolin-2-one with a benzyl group.

Experimental Protocol: Benzylation of 5-Hydroxyindolin-2-one

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

5-Hydroxyindolin-2-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-hydroxyindolin-2-one in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Potassium carbonate is used as a base to deprotonate the hydroxyl group of 5-hydroxyindolin-2-one, forming a more nucleophilic phenoxide ion.

-

DMF is a suitable polar aprotic solvent that facilitates the SN2 reaction between the phenoxide and benzyl bromide.

-

Benzyl bromide serves as the benzylating agent.

-

Column chromatography is a standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the indolinone and benzyl groups, as well as the methylene protons of the benzyl group and the CH₂ and NH protons of the indolinone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methylene carbon of the benzyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 240.10192).[5] |

| FT-IR | Characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, and C-O stretching of the ether linkage. |

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents, most notably tyrosine kinase inhibitors (TKIs).[3] These inhibitors are a cornerstone of targeted cancer therapy.

Role as a Precursor to Kinase Inhibitors

The 2-oxo-indoline scaffold is a key pharmacophore in many approved and investigational kinase inhibitors.[7] The benzyloxy group at the 5-position can be readily debenzylated to reveal a hydroxyl group, which can then be further functionalized to optimize binding to the target kinase. Sunitinib, a multi-targeted TKI used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a drug whose synthesis can involve intermediates derived from substituted indolin-2-ones.[7]

Signaling Pathway Involvement

Kinase inhibitors developed from this compound derivatives often target receptor tyrosine kinases (RTKs) such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the downstream signaling cascades are disrupted, leading to the inhibition of tumor growth and metastasis.

Signaling Pathway Diagram

Caption: Inhibition of RTK signaling by a TKI.

Suppliers of this compound

A number of chemical suppliers offer this compound for research and development purposes.

| Supplier | Purity | Notes |

| AK Scientific | 95% | Products are for research and development use only.[1] |

| BLD Pharm | Not specified | Available for research use only.[2] |

| MySkinRecipes | 95% | Marketed as a reagent for pharmaceutical research.[3] |

| Sigma-Aldrich | 95% | Listed as 5-(benzyloxy)-1H-indol-2-ol, a tautomeric form.[4] |

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its straightforward synthesis and the chemical versatility of its functional groups have established it as a key intermediate in the development of targeted therapies, particularly in the field of oncology. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, offering a valuable resource for researchers and scientists in the pharmaceutical industry. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics.

References

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. This compound (C15H13NO2). [Link]

-

RSC Publishing. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. [Link]

Sources

- 1. 156232-24-5 this compound AKSci 9372CX [aksci.com]

- 2. 156232-24-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 156232-24-5 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C15H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. 5-(Benzyloxy)indole 95 1215-59-4 [sigmaaldrich.com]

- 7. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Archetypal Core: A Technical Guide to the Crystal Structure of 5-(Benzyloxy)indolin-2-one and its Implications in Drug Discovery

Foreword: Unveiling the Structural Nuances of a Privileged Scaffold

In the landscape of medicinal chemistry, the indolin-2-one core represents a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has positioned indolin-2-one derivatives at the forefront of drug discovery, leading to the development of potent inhibitors for a range of enzymes, including protein kinases.[1] The therapeutic potential of this class of compounds is underscored by the FDA approval of drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. A deep understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the optimization of their pharmacological profiles. This guide provides an in-depth technical exploration of the crystal structure of 5-(Benzyloxy)indolin-2-one, a key intermediate and a molecule of significant interest. While a definitive crystal structure for this specific molecule is not publicly available, this paper will leverage crystallographic data from closely related 5-substituted indolin-2-one analogs to provide a robust and predictive analysis of its structural characteristics.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C15H13NO2, is a derivative of the heterocyclic compound indolin-2-one.[2] The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring bearing a carbonyl group. The substituent at the 5-position, a benzyloxy group (-OCH2C6H5), significantly influences the molecule's electronic properties and steric profile, which in turn can modulate its biological activity. The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors, where it often serves as a scaffold to orient substituents towards the ATP-binding pocket of the enzyme.[1][3]

Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H13NO2 | PubChem[2] |

| Molecular Weight | 239.27 g/mol | PubChem[2] |

| IUPAC Name | 5-(benzyloxy)-1,3-dihydro-2H-indol-2-one | PubChem[2] |

| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC3 | PubChem[2] |

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of this compound typically proceeds through a multi-step sequence, leveraging established methodologies for the construction of the indolin-2-one core. A common and efficient route involves the reductive cyclization of a 2-nitrophenylacetic acid derivative. The strategic introduction of the benzyloxy group at the 5-position is a critical step, often achieved by Williamson ether synthesis on a precursor containing a hydroxyl group at the corresponding position.

Experimental Protocol: A Representative Synthesis

This protocol outlines a generalized, yet robust, method for the synthesis and subsequent crystallization of 5-substituted indolin-2-one derivatives, adaptable for this compound.

Step 1: Synthesis of the Indolin-2-one Core

A plausible synthetic route is the reductive cyclization of a substituted 2-nitrophenylacetate. This method is widely employed for its efficiency and tolerance of various functional groups.

Step 2: Crystallization for X-ray Diffraction

The procurement of high-quality single crystals is the cornerstone of successful X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical and often determined empirically.

-

Solvent Selection: Begin by dissolving the purified this compound in a minimal amount of a suitable solvent in which it is moderately soluble at elevated temperatures (e.g., ethanol, methanol, or acetone).

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: Alternatively, employ a vapor diffusion setup. Place the solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble, such as hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

Caption: A generalized workflow for the synthesis and crystallization of indolin-2-one derivatives.

Crystal Structure Analysis: Insights from a 5-Substituted Analog

In the absence of a published crystal structure for this compound, we will analyze the crystallographic data of a closely related 5-substituted indolin-2-one derivative to infer its structural characteristics. A suitable proxy is a compound whose structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures.[4][5][6] For this guide, we will consider the general structural features observed in various 5-substituted indolin-2-one crystal structures.[3][7][8]

Methodology: Single-Crystal X-ray Diffraction

The determination of a crystal structure is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the atomic arrangement within a crystalline solid.

Caption: The experimental workflow for single-crystal X-ray diffraction.

Anticipated Structural Features of this compound

Based on the analysis of related structures, we can predict the key structural features of this compound.

-

Planarity of the Indolin-2-one Core: The fused bicyclic system of the indolin-2-one core is expected to be nearly planar.[8] This planarity is a consequence of the sp2 hybridization of the atoms in the benzene ring and the delocalization of electrons across the amide bond of the lactam ring.

-

Conformation of the Benzyloxy Group: The benzyloxy substituent introduces a degree of conformational flexibility due to the rotatable bonds in the -O-CH2-Ph linker. The dihedral angles between the phenyl ring of the benzyloxy group and the plane of the indolin-2-one core will be a defining feature of the crystal packing.

-

Intermolecular Interactions: Hydrogen bonding is a dominant intermolecular force in the crystal structures of indolin-2-one derivatives. The N-H group of the lactam is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. It is highly probable that this compound will form hydrogen-bonded dimers or chains in the solid state. Additionally, π-π stacking interactions between the aromatic rings are anticipated to play a significant role in the overall crystal packing.

Representative Crystallographic Data for a 5-Substituted Indolin-2-one Derivative

The following table presents typical crystallographic data for a 5-substituted indolin-2-one derivative, providing a reference for the expected parameters of this compound.

| Parameter | Representative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pca21 |

| a (Å) | 8 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

Role in Drug Discovery: A Scaffold for Kinase Inhibition

The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors.[1][3] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-position of the indolin-2-one ring is often functionalized with a group that can interact with the hinge region of the kinase ATP-binding site through hydrogen bonds. The substituents on the benzene ring, such as the benzyloxy group at the 5-position, extend into other regions of the ATP-binding pocket, contributing to the inhibitor's potency and selectivity.

Caption: The mechanism of kinase inhibition by indolin-2-one derivatives.

The benzyloxy group at the 5-position can serve multiple purposes in the context of kinase inhibition. Its size and hydrophobicity can lead to favorable van der Waals interactions within the active site. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point for the inhibitor. The phenyl ring of the benzyloxy group can also be further substituted to fine-tune the inhibitor's properties, such as its solubility and metabolic stability.

Conclusion and Future Perspectives

While the definitive crystal structure of this compound remains to be determined, a comprehensive understanding of its likely solid-state conformation can be gleaned from the wealth of crystallographic data available for related indolin-2-one derivatives. The insights presented in this guide—from its synthesis and crystallization to the analysis of its probable structural features and its role in drug discovery—provide a solid foundation for researchers, scientists, and drug development professionals working with this important class of molecules. The future elucidation of the precise crystal structure of this compound will undoubtedly provide further valuable information for the rational design of next-generation kinase inhibitors with enhanced potency, selectivity, and drug-like properties.

References

-

Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry, 2017.

-

CCDC – Cambridge Crystallographic Data Centre.

-

This compound (C15H13NO2). PubChem.

-

Cambridge Crystallographic Data Centre (CCDC). DATACC.

-

Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. European Journal of Medicinal Chemistry, 2018.

-

Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 2021.

-

(E)-5-Chloro-3-(2,6-dichlorobenzylidene)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 2008.

-

The Largest Curated Crystal Structure Database. CCDC.

-

The Cambridge Crystallographic Data Centre. University of Pennsylvania Libraries.

-

Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 1999.

-

Search - Access Structures. CCDC.

-

Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Advances, 2020.

-

Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. Google Patents.

-

Crystal structure of 1-ethyl-5-iodoindolin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 2015.

-

Crystal structure of 1-(5-(benzo[d][2]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. Zeitschrift für Kristallographie - New Crystal Structures, 2024.

-

Crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 2015.

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 2021.

-

Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. Acta Crystallographica Section E: Structure Reports Online, 2011.

-

Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 2004.

-

Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

Sources

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C15H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. library.ch.cam.ac.uk [library.ch.cam.ac.uk]

- 7. (E)-5-Chloro-3-(2,6-dichlorobenzylidene)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 1-ethyl-5-iodoindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 5-(Benzyloxy)indolin-2-one: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 5-(Benzyloxy)indolin-2-one, a key intermediate in the synthesis of various biologically active compounds. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of solubility data in the context of pharmaceutical research.

Understanding the Molecule: this compound

This compound belongs to the oxindole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2][3] The core oxindole structure is functionalized with a benzyloxy group at the 5-position, significantly influencing its physicochemical properties, including solubility.

Chemical Structure:

-

Molecular Formula: C₁₅H₁₃NO₂[4]

-

Structure: The molecule consists of a bicyclic indolin-2-one core with a benzyl ether linkage at the C5 position. This combination of a polar lactam group and a large, non-polar benzyloxy substituent suggests a nuanced solubility profile, with potential for solubility in a range of organic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[7] This concept is rooted in the interplay of intermolecular forces between the solute (this compound) and the solvent. The overall solubility is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Several factors influence the solubility of an organic compound:

-

Polarity: The polarity of both the solute and the solvent is a primary driver. The oxindole core of this compound contains a polar amide group capable of hydrogen bonding, while the benzyloxy group is largely non-polar. Therefore, its solubility will be significant in solvents that can effectively solvate both moieties.

-

Hydrogen Bonding: The ability of the N-H and C=O groups in the indolinone ring to act as hydrogen bond donors and acceptors, respectively, will enhance solubility in protic solvents (e.g., alcohols) and other hydrogen bond-accepting solvents.

-

Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][8]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method .[9] This method ensures that the solution has reached a state of equilibrium with the solid drug, providing a true measure of its solubility in a given solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

Materials and Equipment:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to simulate physiological conditions).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sampling and Sample Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Inject the diluted samples into the HPLC system and determine their concentrations by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Predicted and Reported Solubility Data

The parent compound, 2-oxindole, has been reported to be soluble in methanol, ethanol, and dimethyl sulfoxide, and insoluble in water.[1] More detailed studies on 2-oxindole have shown its solubility increases with temperature in solvents like acetonitrile, ethyl acetate, and acetone.[3][8] For instance, 2-oxindole exhibits good solubility in 1,4-dioxane, ethyl acetate, acetonitrile, and acetone.[8]

Table 1: Predicted Solubility of this compound in Common Solvents at 25°C

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Very Low | The large hydrophobic benzyloxy group will dominate, leading to poor solvation by water. |

| Ethanol | 4.3 | Moderately Soluble | The ethanol can interact with both the polar lactam and the non-polar aromatic regions of the molecule. |

| Methanol | 5.1 | Moderately Soluble | Similar to ethanol, it can solvate both polar and non-polar parts of the molecule. |

| Acetone | 4.3 | Soluble | A good aprotic solvent that can interact with the polar C=O group and solubilize the aromatic rings. |

| Acetonitrile | 5.8 | Soluble | A polar aprotic solvent capable of solvating the molecule effectively. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |

| Ethyl Acetate | 4.4 | Soluble | A moderately polar solvent that should effectively solvate the molecule. |

| Dichloromethane (DCM) | 3.1 | Soluble | A non-polar solvent that will favorably interact with the large non-polar regions of the molecule. |

Implications for Drug Development

A comprehensive understanding of the solubility of this compound is critical for its effective use in drug synthesis and for the development of any potential drug candidates derived from it.

-

Reaction Chemistry: The choice of solvent for chemical reactions involving this intermediate will depend on its solubility to ensure a homogeneous reaction mixture and optimal reaction kinetics.

-

Purification: Solubility data is essential for developing effective crystallization and purification protocols.[3][8] Understanding its solubility in various solvents allows for the selection of appropriate solvent/anti-solvent systems for recrystallization.

-

Formulation Development: If a derivative of this compound is identified as a potential drug candidate, its aqueous solubility will be a key factor in determining the feasibility of different formulation strategies (e.g., oral, intravenous). Poor aqueous solubility can be a significant hurdle in drug development, often requiring enabling technologies such as amorphous solid dispersions, lipid-based formulations, or nanoparticle engineering.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its distinct structural features and the nature of the solvent. While specific quantitative data requires experimental determination, a qualitative understanding can be derived from its chemical structure and the known properties of related compounds. The robust shake-flask method, coupled with a reliable analytical technique such as HPLC-UV, provides the gold standard for obtaining accurate equilibrium solubility data. Such data is indispensable for guiding synthetic chemistry, optimizing purification processes, and making informed decisions in the early stages of drug discovery and development.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Oxindole, 97+%. Fisher Scientific.

- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W

- Oxindole | 59-48-3. ChemicalBook.

- Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents.

- PRODUCT INFORM

- solubility experimental methods.pptx. Slideshare.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.

- This compound (C15H13NO2). PubChemLite.

- 5-(Benzyloxy)indole 95 1215-59-4. Sigma-Aldrich.

- 5-Benzyloxyindole. PubChem.

- 156232-24-5|this compound. BLD Pharm.

- 5-(Benzyloxy)-4-fluoroindolin-2-one. BLD Pharm.

- 156232-24-5 this compound. AKSci.

- (S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid. MySkinRecipes.

- 5-Benzyloxyindole-2-carboxylic acid. Chem-Impex.

Sources

- 1. Oxindole, 97+% | Fisher Scientific [fishersci.ca]

- 2. Oxindole | 59-48-3 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - this compound (C15H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. 156232-24-5|this compound|BLD Pharm [bldpharm.com]

- 6. 156232-24-5 this compound AKSci 9372CX [aksci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Emergence of a Scaffold: A Technical History of 5-(Benzyloxy)indolin-2-one in Drug Discovery

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The indolin-2-one core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Within this structural class, 5-(Benzyloxy)indolin-2-one has emerged as a cornerstone intermediate, particularly in the development of targeted cancer therapies. Its history is not one of a singular, dramatic discovery, but rather of a rational design born from the intense search for potent and selective kinase inhibitors in the late 20th century. This guide elucidates the scientific context of its development, details its synthesis, and explores its critical role as a building block for next-generation pharmaceuticals.

The Strategic Importance of the Indolin-2-one Core

The story of this compound is intrinsically linked to the broader history of the indolin-2-one (or oxindole) scaffold. This bicyclic structure is found in a variety of natural products and has proven to be a versatile framework for engaging with a multitude of biological targets.[1] By the 1990s, the field of oncology was undergoing a paradigm shift, moving from cytotoxic chemotherapies to targeted agents that could selectively interfere with the signaling pathways driving cancer progression.

A key family of targets was the receptor tyrosine kinases (RTKs), enzymes that play a crucial role in cell proliferation, migration, and survival. Over-activation of RTKs is a hallmark of many cancers. Seminal work from research groups, including those at Sugen, Inc., identified 3-substituted indolin-2-ones as a novel class of potent tyrosine kinase inhibitors.[2][3] These molecules were found to be effective inhibitors of the Vascular Endothelial Growth Factor (VEGF) receptor, a key mediator of angiogenesis—the process by which tumors develop new blood vessels to sustain their growth.[4]

This pioneering research established a clear structure-activity relationship (SAR): the indolin-2-one core acts as a scaffold to present a substituent at the 3-position, which can then be modified to achieve selectivity for the ATP-binding pocket of different kinases.[2] This set the stage for the rational design of intermediates like this compound, created not as an end-product, but as a versatile platform for generating diverse libraries of potential drug candidates.

The Genesis of this compound: A Tale of Rational Design

While a single, definitive "discovery" paper for this compound (CAS Number: 156232-24-5) is not prominent in the literature, its emergence can be understood as a logical step in the optimization of early indolin-2-one-based kinase inhibitors.[5] The rationale behind its specific structure is twofold:

-

The 5-Position as a Point of Modification: The 5-position of the indolin-2-one ring provides a key site for chemical modification to fine-tune the molecule's properties, such as solubility, metabolic stability, and target engagement.

-

The Benzyloxy Group as a Protected Hydroxyl: The benzyloxy group serves as a stable and reliable protecting group for a hydroxyl (-OH) functional group. This is a critical feature in multi-step syntheses. A 5-hydroxyindolin-2-one intermediate would be highly reactive and prone to unwanted side reactions. By protecting it as a benzyl ether, chemists could perform reactions on other parts of the molecule (like the crucial condensation at the 3-position) before deprotecting the hydroxyl group in a final step to reveal the desired functionality or to use it as a handle for further derivatization.

The workflow below illustrates the central role of this compound in the drug discovery process for kinase inhibitors.

Synthetic Methodologies

The synthesis of this compound is not typically performed in a single step but is achieved through a multi-step sequence starting from commercially available precursors. The most common and logical approach involves the construction of the indolin-2-one ring system after the key benzyloxy substituent is already in place.

Plausible Synthetic Pathway

A robust and scalable synthesis can be envisioned starting from 4-nitrophenol. The causality behind this choice is the ability to first protect the phenol and then use the nitro group as a precursor to the aniline nitrogen required for the heterocyclic ring formation.

-

Protection of the Phenolic Hydroxyl: The synthesis begins with the Williamson ether synthesis. 4-Nitrophenol is deprotonated with a base, such as potassium carbonate (K₂CO₃), to form the phenoxide. This potent nucleophile then displaces the bromide from benzyl bromide to form 4-benzyloxy-1-nitrobenzene. This protection step is critical to prevent the acidic phenol from interfering with subsequent reactions.

-

Reduction of the Nitro Group: The nitro group of 4-benzyloxy-1-nitrobenzene is reduced to an amine. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid. This step yields 4-benzyloxyaniline, which contains the essential nitrogen atom for the indolin-2-one ring.

-

Cyclization to Form the Indolin-2-one Ring: The final ring-closing step is the most complex. A common historical method is the reaction of the aniline with chloroacetyl chloride to form an α-chloro acetanilide intermediate. This is followed by an intramolecular Friedel-Crafts alkylation, often catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to close the five-membered ring and form the target molecule, this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, self-validating system based on established chemical principles for the synthesis of substituted indolin-2-ones.

Step 1: Synthesis of 4-Benzyloxy-1-nitrobenzene

-

To a stirred solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the refluxing mixture.

-

Maintain reflux and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude solid from ethanol to yield pure 4-benzyloxy-1-nitrobenzene.

Step 2: Synthesis of 4-Benzyloxyaniline

-

Dissolve 4-benzyloxy-1-nitrobenzene (1.0 eq) in ethanol in a pressure vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (50-60 psi).

-

Shake or stir the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-benzyloxyaniline, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve 4-benzyloxyaniline (1.0 eq) in a suitable anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Slowly add aluminum chloride (AlCl₃) (2.5 eq) in portions, controlling any exotherm.

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction and carefully quench by pouring it onto crushed ice with concentrated HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Modern Applications and Significance

The primary and enduring value of this compound is its role as a key intermediate in the synthesis of multi-kinase inhibitors. Its structure is a direct precursor to the core of Sunitinib (SU11248), a landmark oral medication approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6] In the synthesis of Sunitinib and its analogues, 5-fluoroindolin-2-one is used, but the benzyloxy-variant serves as a vital tool for developing second-generation inhibitors and for SAR studies.

The general reaction involves a Knoevenagel condensation between the activated methylene group at the 3-position of the this compound ring and a substituted pyrrole-2-carboxaldehyde. This reaction forms the characteristic exocyclic double bond that is central to the pharmacophore of this class of inhibitors.

Table 1: Key Indolin-2-one Based Kinase Inhibitors

| Compound | Key Target(s) | Status/Significance | Precursor Scaffold |

| Sunitinib (SU11248) | VEGFR, PDGFR, c-KIT | FDA Approved for RCC, GIST[6] | 5-Fluoroindolin-2-one |

| Semaxinib (SU5416) | VEGFR (Flk-1/KDR) | Investigated in clinical trials[4] | Indolin-2-one |

| SU6668 | VEGFR, PDGFR, FGFR | Preclinical/Early Clinical | Indolin-2-one |

Conclusion

The history of this compound is a clear example of how strategic chemical synthesis underpins modern drug discovery. It was not discovered by chance but was developed as a logical and necessary tool to explore the therapeutic potential of the indolin-2-one scaffold. Its design, centered on the strategic placement of a protected hydroxyl group, provides the chemical versatility required to generate and optimize potent kinase inhibitors. For researchers and drug development professionals, this compound is more than just a chemical reagent; it is a testament to the power of rational design and a gateway to the synthesis of life-saving targeted therapies.

References

-

Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., Giorgi, G., & Salvini, L. (2001). Synthesis and antitumor activity of substituted 3‐(5‐imidazo[2,1‐b]thiazolylmethylene)‐2‐indolinones. Anticancer Drugs, 16(2), 167-174. [Link]

-

Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

-

Fong, T. A., et al. (1999). SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types. Cancer Research, 59(1), 99-106. [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

-

Mohammadi, M., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry. [Link]

-

Cimino, M., et al. (2015). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Expert Opinion on Therapeutic Patents, 25(6), 665-681. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Sun, L., et al. (2019). Synthesis of [13C2,15N]-1,3-2H-1-benzyl-(Z)-3-(benzylidene)indolin-2-one. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 920-924. [Link]

-

Zhang, G., et al. (2016). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 21(10), 1339. [Link]

-

Abdelgawad, M. A., et al. (2019). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Molecules, 24(18), 3249. [Link]

-

Meti, G. Y., et al. (2016). Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones. Archives in Chemical Research, 1(1). [Link]

- European Patent Office. (2012). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Arabian Journal of Chemistry. (2015). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. [Link]

-

Yang, F., et al. (2025). Asymmetric Synthesis of 2-Benzyl-2-arylindolin-3-ones by Iron-Catalyzed Reductive Benzylation of 2-Aryl-3 H-indole-3-ones. Organic Letters. [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold of Indolin-2-one in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Mechanism of Action of 5-(Benzyloxy)indolin-2-one

The indolin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This is due to its versatile chemical nature and its presence in a multitude of biologically active compounds, including several clinically approved drugs.[1][2][3] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a critical target for therapeutic intervention.[2][3]

This guide focuses on a specific derivative, this compound, and aims to provide a comprehensive technical overview of its predicted mechanism of action within biological systems. While often utilized as a key intermediate in the synthesis of more complex molecules, the inherent structural features of this compound suggest a likely role as a kinase inhibitor.[4] This document will, therefore, be structured to first elucidate the well-established mechanism of the broader indolin-2-one class as kinase inhibitors, and then to provide a detailed roadmap for the experimental validation of this hypothesis for this compound.

The Indolin-2-one Pharmacophore: A Foundation for Kinase Inhibition

The indolin-2-one scaffold serves as an excellent backbone for the design of ATP-competitive kinase inhibitors.[5] These small molecules are designed to bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.[5] The general structure of 3-substituted indolin-2-ones allows for chemical modifications at key positions that influence potency and selectivity.[2][5]

The core structure consists of a bicyclic system with a lactam ring. The C3 position is commonly substituted with a group that projects into the active site, while modifications at the C5 position can modulate interactions with the solvent-exposed region of the ATP-binding pocket, influencing both potency and pharmacokinetic properties.[6][7]

Caption: General chemical structure of the 3-substituted indolin-2-one scaffold.

Predicted Biological Targets: A Focus on Receptor Tyrosine Kinases

Based on extensive research into indolin-2-one derivatives, the most probable biological targets for this compound are members of the receptor tyrosine kinase (RTK) family.[5][6] Specifically, the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit are frequently inhibited by this class of compounds.[6][8][9][10] These RTKs are crucial mediators of angiogenesis (the formation of new blood vessels), cell proliferation, and survival, processes that are often hijacked in cancer.[9][11]

The general mechanism of RTK activation involves ligand binding, receptor dimerization, and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for downstream signaling proteins, initiating cascades such as the PI3K/Akt and MAPK pathways, which ultimately drive cellular responses.[11][12] Indolin-2-one-based inhibitors block this initial autophosphorylation step.

Caption: Generalized RTK signaling pathway and the inhibitory point of action for indolin-2-ones.

The Influence of the 5-Benzyloxy Substituent

The benzyloxy group at the C5 position of the indolin-2-one ring is predicted to have a significant impact on the compound's biological profile. This substituent can influence:

-